molecular formula C8H9BrN2O2 B13608497 1-(4-Bromo-3-nitrophenyl)ethanamine

1-(4-Bromo-3-nitrophenyl)ethanamine

Cat. No.: B13608497
M. Wt: 245.07 g/mol
InChI Key: HLYWOFSFQSLQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylethanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-3-nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of 4-bromoacetophenone to yield 4-bromo-3-nitroacetophenone, followed by reduction to obtain this compound. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reduction step can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain safety and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, yielding 1-(4-Bromo-3-aminophenyl)ethanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-(4-Bromo-3-aminophenyl)ethanamine.

    Substitution: Formation of substituted phenylethanamine derivatives.

Scientific Research Applications

1-(4-Bromo-3-nitrophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The amino group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(4-Bromo-3-nitrophenyl)ethanamine can be compared with other similar compounds, such as:

    1-(4-Chloro-3-nitrophenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromo-3-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a nitro group.

    1-(4-Bromo-3-hydroxyphenyl)ethanamine: Similar structure but with a hydroxyl group instead of a nitro group.

The uniqueness of this compound lies in the combination of the bromine and nitro substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9BrN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3

InChI Key

HLYWOFSFQSLQNL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.